Whitepaper: Chemical Characterization and Synthetic Utility of 1-(1H-imidazol-2-yl)ethanamine hydrochloride
Whitepaper: Chemical Characterization and Synthetic Utility of 1-(1H-imidazol-2-yl)ethanamine hydrochloride
Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Medicinal Chemists, Pharmacologists, and Process Engineers
Executive Summary
In the landscape of rational drug design, low-molecular-weight heteroaromatic building blocks are the cornerstone of novel pharmacophore development. 1-(1H-imidazol-2-yl)ethanamine hydrochloride (CAS 1422344-48-6) is a highly specialized, bifunctional intermediate characterized by an imidazole ring substituted at the 2-position with an α -methylated ethylamine side chain.
Unlike the ubiquitous 4-substituted imidazoles (such as endogenous histamine), the 2-substituted architecture fundamentally alters the tautomeric equilibrium, pKa, and spatial vector of the hydrogen-bond donor/acceptor network. Furthermore, the introduction of the α -methyl group restricts the conformational flexibility of the amine side chain, a critical modification known to enhance receptor subtype selectivity and confer resistance against metabolic degradation by monoamine oxidases (MAO). This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and pharmacological utility.
Physicochemical Profiling & Structural Elucidation
Understanding the baseline physicochemical properties of this compound is essential for downstream formulation, synthesis, and storage. The compound is typically isolated and handled as a hydrochloride salt to mitigate the inherent instability and hygroscopicity of the free base amine.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 1-(1H-imidazol-2-yl)ethanamine hydrochloride |
| CAS Registry Number | 1422344-48-6,[1] |
| Molecular Formula | C 5 H 10 ClN 3 (C 5 H 9 N 3 · HCl) |
| Molecular Weight | 147.61 g/mol |
| Physical Form | Powder or crystalline solid |
| Typical Purity | ≥ 95.0% (HPLC), |
| Storage Conditions | Room temperature, inert atmosphere (Argon/N 2 ) |
| InChI Key | YQKSNVGIELRMPI-UHFFFAOYSA-N |
Causality in Storage Requirements: The requirement for an inert atmosphere during storage is twofold. First, the hydrochloride salt is hygroscopic; ambient moisture can lead to deliquescence and subsequent hydrolysis or degradation over time. Second, electron-rich heteroaromatics like imidazole are susceptible to slow auto-oxidation, which typically manifests as a progressive yellowing or browning of the crystalline powder.
Pharmacological Rationale: The α -Methyl Imidazole Scaffold
The structural topology of 1-(1H-imidazol-2-yl)ethanamine makes it an exceptional bioisostere for developing ligands targeting aminergic G-protein coupled receptors (GPCRs), particularly the Histamine H 3 and H 4 receptors, or α2 -adrenergic receptors.
By shifting the attachment point from the 4-position (as seen in histamine) to the 2-position, medicinal chemists can bypass existing intellectual property landscapes while exploring novel binding pockets. The α -methyl group introduces a chiral center; isolating the pure (R)- or (S)-enantiomer allows researchers to exploit the eudismic ratio—where one enantiomer exhibits vastly superior target affinity due to optimal steric alignment within the receptor's orthosteric site.
Fig 1: Gαi/o-coupled GPCR signaling pathway modulated by imidazole-based ligands.
Validated Synthetic Methodology
To ensure reproducibility and high yield, the synthesis of 1-(1H-imidazol-2-yl)ethanamine hydrochloride is best achieved via a two-step Grignard addition and reductive amination sequence starting from commercially available 1H-imidazole-2-carbonitrile.
Fig 2: Validated synthetic workflow for 1-(1H-imidazol-2-yl)ethanamine hydrochloride.
Step-by-Step Experimental Protocol (Self-Validating System)
Step 1: Grignard Addition & Ketone Formation
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Setup: Purge a dry, 500 mL round-bottom flask with Argon. Charge with 1H-imidazole-2-carbonitrile (1.0 eq, 100 mmol) and anhydrous THF (200 mL). Cool the reaction mixture to 0 °C using an ice bath.
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Addition: Dropwise, add methylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq, 250 mmol) over 30 minutes.
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Causality Note: A minimum of 2.0 equivalents of Grignard reagent is strictly required. The highly acidic N-H proton of the imidazole ring will rapidly consume the first equivalent to form a magnesium salt, leaving the second equivalent to execute the nucleophilic attack on the nitrile carbon.
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Hydrolysis: Allow the reaction to warm to room temperature and stir for 4 hours. Carefully quench by adding 1M HCl (150 mL) at 0 °C. Stir for 1 hour at room temperature to fully hydrolyze the intermediate imine to 1-(1H-imidazol-2-yl)ethan-1-one.
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Isolation: Neutralize to pH 7 with saturated NaHCO 3 , extract with Ethyl Acetate (3 x 100 mL), dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
Step 2: Reductive Amination & Salification
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Imine Formation: Dissolve the crude ketone (1.0 eq) in anhydrous methanol (150 mL). Add ammonium acetate (NH 4 OAc, 10.0 eq). Stir for 2 hours at room temperature.
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Causality Note: NH 4 OAc acts as both the nitrogen source and a mild acid catalyst (buffering the solution to ~pH 6.5), which is the optimal thermodynamic window for iminium ion formation.
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Reduction: Add sodium cyanoborohydride (NaBH 3 CN, 1.5 eq) in small portions. Stir for 24 hours.
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System Validation (IPC): Monitor via TLC (DCM:MeOH 9:1, UV and Ninhydrin stain). Do not proceed until the ketone spot is completely consumed and a strong ninhydrin-positive spot (primary amine) appears. NaBH 3 CN is specifically chosen because, unlike NaBH 4 , it is stable at pH 6.5 and selectively reduces the iminium intermediate without reducing the unreacted ketone.
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Workup: Quench with 1M NaOH (50 mL) to destroy excess hydride. Extract the free amine into a 3:1 mixture of Dichloromethane/Isopropanol (3 x 100 mL).
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Salification: Concentrate the organic layer, redissolve the residue in minimal absolute ethanol (20 mL), and cool to 0 °C. Dropwise, add 4.0 M HCl in dioxane (1.2 eq).
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Causality Note: Utilizing anhydrous HCl in dioxane prevents the highly water-soluble hydrochloride salt from dissolving, driving its quantitative precipitation. Filter the resulting crystals and dry under vacuum to yield 1-(1H-imidazol-2-yl)ethanamine hydrochloride.
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Analytical Characterization Standards
To confirm the structural integrity and purity of the synthesized or procured batch[2], the following analytical benchmarks should be met:
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1 H NMR (400 MHz, D 2 O):
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δ 7.42 (s, 2H, imidazole CH=CH). Note: Due to rapid tautomerization in D 2 O, the C4 and C5 protons often appear as a chemically equivalent singlet.
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δ 4.65 (q, J=6.8 Hz, 1H, α -CH).
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δ 1.62 (d, J=6.8 Hz, 3H, CH 3 ).
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LC-MS (ESI+): Calculated for C 5 H 10 N 3 + [M+H] + : 112.09; Found: 112.1.
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HPLC Purity: Column: C18 Reverse Phase. Mobile Phase: Gradient of 0.1% TFA in Water to 0.1% TFA in Acetonitrile. Detection: UV at 210 nm and 254 nm. Target purity ≥ 95%[3].
References
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ChemSrc CAS Database. 1422344-48-6 Properties and Structure. Available at:[Link]
